molecular formula C12H17ClN4 B2485806 (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 2176069-53-5

(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B2485806
CAS No.: 2176069-53-5
M. Wt: 252.75
InChI Key: JXYYUCVEIAQXRJ-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative featuring a methanamine group at position 4 and a 2,5-dimethylbenzyl substituent at position 1 of the triazole ring. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and materials science research. While direct structural data for this compound are absent in the provided evidence, its properties can be inferred from structurally related triazole derivatives. Synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for triazole formation .

Properties

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.ClH/c1-9-3-4-10(2)11(5-9)7-16-8-12(6-13)14-15-16;/h3-5,8H,6-7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYYUCVEIAQXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can target the triazole ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield a benzaldehyde derivative, while reduction of the triazole ring could lead to a dihydrotriazole compound.

Scientific Research Applications

Chemistry

In chemistry, (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Aromatic vs. Aliphatic Substituents: The 2,5-dimethylbenzyl group in the target compound increases lipophilicity compared to aliphatic substituents like oxetane (polar) or butenyl (non-polar). This aromatic substitution may enhance membrane permeability in biological systems but reduce aqueous solubility .
  • Salt Forms :

    • Hydrochloride salts are common across these compounds (e.g., –14), improving solubility for in vitro assays. Dihydrochloride forms () may offer further solubility advantages.
  • Synthetic Flexibility :

    • Alkenyl substituents (e.g., but-3-en-1-yl in ) allow post-synthetic modifications via thiol-ene or additional click reactions .
  • Biological Relevance: The oxazoline-containing derivative () demonstrates utility in amino acid synthesis, while the oxetane derivative () is highlighted as a drug discovery scaffold .

Biological Activity

(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : [1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanamine; hydrochloride
  • Molecular Formula : C12_{12}H17_{17}ClN4_4
  • Molecular Weight : 252.74 g/mol
  • CAS Number : 2176069-53-5

The biological activity of (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activities and cellular signaling pathways.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride exhibits significant activity against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These results suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies indicate that this triazole derivative may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Effect on Cell Cycle
MCF-725G0/G1 phase arrest
HeLa30G2/M phase arrest

Case Studies

A recent study explored the effects of (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride on human cancer cell lines. The researchers found that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

Study Findings:

  • Apoptosis Markers : Increased levels of caspase-3 and PARP cleavage were observed.
  • Cell Viability Assay : A reduction in viability by over 50% was noted at concentrations above 20 µM.

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